molecular formula C6H2Cl3N3 B8549037 6,7,8-Trichloroimidazo[1,2-b]pyridazine

6,7,8-Trichloroimidazo[1,2-b]pyridazine

Cat. No. B8549037
M. Wt: 222.5 g/mol
InChI Key: MQAWJHJFIZUKBS-UHFFFAOYSA-N
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Patent
US07723336B2

Procedure details

6-Hydroxy-7,8-dichloroimidazo[1,2-b]pyridazine (0.1 g, 0.5 mmol) from 1c was added to POCl3 (0.4 mL, 1.4 M) in a 1 dram vial. The mixture was heated to 120° C. for 2 days. Upon cooling CH2Cl2 was added and the mixture was poured onto ice water. The layers were separated and the aqueous layer was extracted with CH2Cl2 (15 mL). The organic layers were combined and washed with H2O (5 mL), followed by brine (5 mL). The solution was dried over Na2SO4 and concentrated in vacuo to give 6,7,8-trichloroimidazo[1,2-b]pyridazine as a tan solid (0.04 g, 37%).
Name
6-Hydroxy-7,8-dichloroimidazo[1,2-b]pyridazine
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]([Cl:12])=[C:4]([Cl:11])[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[N:7]=1.CCOC1C=CC(N)=CC=1.O=P(Cl)(Cl)[Cl:25]>C(Cl)Cl>[Cl:25][C:2]1[C:3]([Cl:12])=[C:4]([Cl:11])[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[N:7]=1

Inputs

Step One
Name
6-Hydroxy-7,8-dichloroimidazo[1,2-b]pyridazine
Quantity
0.1 g
Type
reactant
Smiles
OC=1C(=C(C=2N(N1)C=CN2)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC=1C=CC(=CC1)N
Name
Quantity
0.4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
the mixture was poured onto ice water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (15 mL)
WASH
Type
WASH
Details
washed with H2O (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=2N(N1)C=CN2)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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